molecular formula C14H16N2O2 B1342306 Tert-butyl 5-cyanoisoindoline-2-carboxylate CAS No. 263888-56-8

Tert-butyl 5-cyanoisoindoline-2-carboxylate

Cat. No.: B1342306
CAS No.: 263888-56-8
M. Wt: 244.29 g/mol
InChI Key: IXXSRJYZPJRWPB-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-cyanoisoindoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit dipeptidyl peptidase 8/9 (DPP8/9), which are enzymes involved in the regulation of immune responses . The interaction between this compound and DPP8/9 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can modulate immune responses and has potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP8/9 by this compound can lead to altered cytokine production and immune cell proliferation . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby modulating the immune response at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of DPP8/9, inhibiting its enzymatic activity . This binding interaction is crucial for the compound’s ability to modulate immune responses. Additionally, this compound may interact with other proteins and enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, which can affect its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate immune responses by inhibiting DPP8/9 . At higher doses, this compound may cause adverse effects, including toxicity and altered metabolic function. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can be excreted from the body. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with target biomolecules and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyanoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl cyanoacetate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the cyano group is introduced to the isoindoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyanoisoindoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or other positions on the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various substituents depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-cyanoisoindoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-cyanoisoindoline-1-carboxylate: Similar structure but with a different position of the cyano group.

    Tert-butyl 5-cyanoisoindoline-3-carboxylate: Another isomer with the cyano group at a different position.

    Tert-butyl 5-cyanoisoindoline-4-carboxylate: Similar compound with the cyano group at the 4-position.

Uniqueness

Tert-butyl 5-cyanoisoindoline-2-carboxylate is unique due to the specific positioning of the cyano group at the 2-position, which can influence its reactivity and biological activity. The tert-butyl group also provides distinct steric effects that can affect the compound’s interactions with other molecules.

Properties

IUPAC Name

tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXSRJYZPJRWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595323
Record name tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263888-56-8
Record name tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-t-butoxycarbonyl-5-aminocarbonylisoindoline (D14) (140 mg) in pyridine (3 ml) at rt was treated with 4-toluenesulfonyl chloride (305 mg) and then stirred overnight. Following evaporation the residue was dissolved in EtOAc (10 ml), washed with saturated NaHCO3 solution (10 ml), water (10 ml), brine (10 ml), dried (MgSO4) and concentrated. The residue was chromatographed on a silica gel flash column [step gradient 5-20% EtOAc in light petroleum 40-60] to give the title compound (D15) (0.64 g). MS electrospray (+ion) 189 (MH+-t-Bu). 1H NMR δ (CDCl3): 7.56 (2H, m), 7.38 (1H, m), 4.71 (4H, m), 1.52 (9H, s).
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Synthesis routes and methods II

Procedure details

When the product of Step B was substituted for 5-iodoindole in Example 7, Step A, the similar process afforded the title compound in 85%, as colourless solid, after purification by FCC (SiO2; CH2Cl2). 1H-NMR (CDCl3) 1.49 (s, 9H); 4.56-4.72 (m, 4H); 7.32-7.37 (m, 1H); 7.49-7.56 (m, 2H).
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Synthesis routes and methods III

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